1-((3-Aminopropyl)amino)2-propanethiol
Description
1-((3-Aminopropyl)amino)2-propanethiol is a thiol-containing compound featuring a 3-aminopropylamine backbone linked to a propanethiol group. The 3-aminopropyl moiety is a common motif in bioactive molecules, often contributing to solubility and interaction with biological targets.
Properties
CAS No. |
120627-03-4 |
|---|---|
Molecular Formula |
C6H16N2S |
Molecular Weight |
148.27 g/mol |
IUPAC Name |
1-(3-aminopropylamino)propane-2-thiol |
InChI |
InChI=1S/C6H16N2S/c1-6(9)5-8-4-2-3-7/h6,8-9H,2-5,7H2,1H3 |
InChI Key |
ISCBSCQIKBVQJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCCN)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-((3-Aminopropyl)amino)2-propanethiol can be synthesized through several methods. One common method involves the reaction of 3-aminopropylamine with 2-chloropropanethiol under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of 1-((3-Aminopropyl)amino)2-propanethiol may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-((3-Aminopropyl)amino)2-propanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler amines and thiols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Primary amines and thiols.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
1-((3-Aminopropyl)amino)2-propanethiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-((3-Aminopropyl)amino)2-propanethiol involves its ability to form strong bonds with metal surfaces and biological molecules. The thiol group can form covalent bonds with metal ions, while the amine groups can participate in hydrogen bonding and electrostatic interactions. These properties enable the compound to act as a versatile ligand and cross-linking agent in various applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Thiol vs. Hydroxyl/Amino Groups: The thiol group in the target compound may confer higher reactivity (e.g., disulfide formation) compared to hydroxyl or amino groups in analogs like 1-[3-aminopropyl(2-hydroxypropyl)amino]propan-2-ol .
- Backbone Diversity: Piperazine () and quinoline () analogs exhibit rigid aromatic/heterocyclic structures, enhancing target specificity, while siloxane-based compounds () prioritize polarity for chromatographic separation.
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